1-[4-(Pyridin-2-yl)piperazin-1-yl]-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethanone
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Overview
Description
1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ETHAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a pyridine group and a thiazole ring substituted with a trifluoromethoxyphenyl group
Preparation Methods
The synthesis of 1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ETHAN-1-ONE typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving diamine derivatives and sulfonium salts.
Substitution Reactions: The piperazine ring is then substituted with a pyridine group through nucleophilic substitution reactions.
Formation of the Thiazole Ring: This involves the cyclization of appropriate precursors under specific conditions.
Final Coupling: The thiazole ring is then coupled with the trifluoromethoxyphenyl group to form the final compound.
Chemical Reactions Analysis
1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiazole rings.
Scientific Research Applications
1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a serotonin reuptake inhibitor, which could be useful in the treatment of depression and other mood disorders.
Pharmacology: The compound is evaluated for its pharmacokinetic properties and stability in biological systems.
Biological Studies: It is used in studies involving neurotransmitter systems and receptor binding.
Mechanism of Action
The mechanism of action of 1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ETHAN-1-ONE involves its interaction with serotonin receptors. It acts as a serotonin reuptake inhibitor, thereby increasing the levels of serotonin in the synaptic cleft and enhancing neurotransmission . This mechanism is similar to that of other selective serotonin reuptake inhibitors (SSRIs).
Comparison with Similar Compounds
1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ETHAN-1-ONE can be compared with other compounds such as:
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound also acts as a serotonin reuptake inhibitor but has different pharmacokinetic properties.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methoxyphenyl)piperazin-1-yl)butanamide: This compound is used in the treatment of leukemia and has a different mechanism of action involving tyrosine kinase inhibition.
These comparisons highlight the unique structural features and pharmacological properties of 1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ETHAN-1-ONE.
Properties
Molecular Formula |
C21H19F3N4O2S |
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Molecular Weight |
448.5 g/mol |
IUPAC Name |
1-(4-pyridin-2-ylpiperazin-1-yl)-2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]ethanone |
InChI |
InChI=1S/C21H19F3N4O2S/c22-21(23,24)30-17-6-4-15(5-7-17)20-26-16(14-31-20)13-19(29)28-11-9-27(10-12-28)18-3-1-2-8-25-18/h1-8,14H,9-13H2 |
InChI Key |
BXEWOAXBLYYNOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=CSC(=N3)C4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
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